Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKOPJMQLVSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-(2-fluoroethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Substitution: Fluoroethyl derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Piperidine amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate is being investigated as a potential building block for pharmaceuticals targeting the central nervous system. Its structure allows for modulation of biological activity, making it suitable for developing drugs that interact with neurotransmitter systems.
Biological Assays : The compound is utilized in various biological assays to evaluate its effects on cellular processes. For instance, it has been tested for its ability to inhibit specific enzymes or receptors involved in neuropharmacology.
Neuropharmacology
Studies have shown that compounds with similar structures can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This suggests potential applications in pain management and anxiety disorders.
Material Science
Fluorinated Polymers : The unique properties imparted by the fluoroethyl group make this compound a candidate for developing advanced materials, such as fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.
Case Study 1: Neuropharmacological Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of piperidine, including this compound, to evaluate their activity against FAAH. The findings indicated that certain derivatives significantly inhibited FAAH activity, leading to increased levels of endocannabinoids in vivo, suggesting potential therapeutic effects for anxiety and pain relief .
Case Study 2: Synthesis and Reactivity
A comprehensive study on the reactivity of carbamates highlighted the synthesis of this compound through a multi-step process involving piperidine derivatives and carbamate formation. The study demonstrated that the introduction of the fluoroethyl group enhanced the lipophilicity of the compound, facilitating better membrane permeability .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Features
The compound’s piperidine core and Boc-protected amine are common motifs in medicinal chemistry. Below is a comparison with structurally related compounds, highlighting substituent effects on physicochemical and pharmacological properties.
Table 1: Comparison of Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate with Analogs
Pharmacological and Physicochemical Properties
Lipophilicity :
- The 2-fluoroethyl group in the target compound balances lipophilicity (logP ~2.5), enhancing membrane permeability compared to the hydroxyethyl analog (logP ~1.8) .
- The trifluoromethyl analog (logP ~3.1) exhibits higher lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability :
- Fluorine in the target compound reduces oxidative metabolism, extending half-life. In contrast, the hydroxyethyl variant is susceptible to alcohol dehydrogenase-mediated oxidation .
- The trifluoromethyl group’s stability against CYP450 enzymes further enhances metabolic resistance .
Biological Activity :
Biological Activity
Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 172478-01-2
This compound functions primarily as an inhibitor of the acetyl-CoA carboxylase (ACC) enzyme. ACC plays a crucial role in fatty acid metabolism and is implicated in various metabolic disorders, including obesity and dyslipidemia. By inhibiting ACC, this compound may help regulate lipid synthesis and improve metabolic health .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- ACC Inhibition : Demonstrates significant inhibition of ACC, which is beneficial for managing obesity and related metabolic conditions .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although further research is needed to establish efficacy .
- Cytotoxicity : Exhibits cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapeutics .
1. ACC Inhibition and Metabolic Impact
A study investigated the effects of this compound on lipid metabolism in a diet-induced obesity model. The results indicated that treatment with the compound led to a reduction in hepatic cholesterol and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic syndrome .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Hepatic Cholesterol (mg/dL) | 150 ± 10 | 120 ± 8 |
| Hepatic Triglycerides (mg/dL) | 200 ± 15 | 160 ± 12 |
2. Antimicrobial Activity
Research conducted on various derivatives of piperidine compounds revealed that this compound exhibited notable antimicrobial activity against resistant bacterial strains. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .
3. Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in LNCaP prostate cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death. This finding suggests that the compound could be further explored for its anticancer properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for preparing Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate?
- Methodological Answer : The synthesis involves a multi-step sequence:
Condensation : Reacting 2-fluoroethylamine with a piperidine-3-yl precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-fluoroethyl intermediate .
Protection : Introducing the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product.
Critical factors include inert atmosphere (N₂/Ar), stoichiometric control of Boc₂O, and monitoring via thin-layer chromatography (TLC) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., piperidine H-3 at δ 3.2–3.5 ppm, fluoroethyl -CH₂F at δ 4.4–4.7 ppm). ¹⁹F NMR identifies fluorine substitution (δ -220 to -215 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 287.2) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity in fluorinated intermediates?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states for fluorination steps. For example, compare energy barriers for electrophilic fluorination (e.g., N-fluorobenzenesulfonimide, NFSI) vs. radical pathways .
- Implement ICReDD’s integrated computational-experimental workflow:
Quantum chemical reaction path searches (e.g., Gaussian 16) to identify low-energy intermediates.
Machine learning (ML) models trained on experimental data to predict optimal solvent systems (e.g., DMF vs. acetonitrile) and catalyst efficiency .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (e.g., single-crystal analysis) with 2D NMR (HSQC, NOESY) to confirm stereochemistry and spatial arrangements. For example, NOESY correlations between the piperidine H-3 and tert-butyl protons validate Boc-group orientation .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals, particularly in crowded NMR regions (e.g., overlapping piperidine and fluoroethyl peaks) .
Q. What strategies evaluate fluorination efficiency for synthesizing the 2-fluoroethyl moiety?
- Methodological Answer :
- Reagent Screening : Compare fluorinating agents (e.g., Selectfluor vs. NFSI) under varying temperatures (0°C vs. RT) and solvents (DMF vs. THF). Monitor reaction progress via ¹⁹F NMR to quantify byproduct formation (e.g., HF) .
- Kinetic Profiling : Use stopped-flow IR spectroscopy to track real-time fluorination rates. Optimize catalyst loadings (e.g., Pd/C for hydrogenation steps) to minimize side reactions .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Implement temperature-controlled continuous flow reactors (e.g., microreactors) for Boc-protection steps to manage heat dissipation .
- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization-driven purification (e.g., tert-butyl methyl ether/hexane antisolvent) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity during large-scale runs .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer :
- Retrosynthetic Analysis : Break down the synthesis into discrete steps (e.g., Boc-protection, fluorination) and calculate stepwise theoretical yields. Identify bottlenecks via kinetic modeling (e.g., Arrhenius plots for temperature-sensitive steps) .
- Byproduct Characterization : Use LC-MS to identify side products (e.g., de-Boc intermediates) and adjust protecting group strategies (e.g., switch to Fmoc for acid-sensitive steps) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
